3-(3-nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
3-(3-nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as NPD, and it belongs to the class of oxadiazole derivatives. The molecular formula of NPD is C23H19N3O3, and its molecular weight is 397.42 g/mol.
Mechanism of Action
The mechanism of action of NPD is not fully understood. However, it is believed that NPD undergoes reduction by nitroreductase enzymes, leading to the formation of a fluorescent product. This reaction can be used to detect nitroreductase activity in cells.
Biochemical and Physiological Effects:
NPD has been shown to have low toxicity and exhibits no significant cytotoxicity in vitro. However, the long-term effects of NPD on human health are not fully understood.
Advantages and Limitations for Lab Experiments
One of the major advantages of NPD is its high sensitivity and selectivity for the detection of nitroreductase activity in cells. However, one of the limitations of NPD is its low solubility in water, which can limit its use in aqueous environments.
Future Directions
There are several future directions for the research and development of NPD. One potential area of interest is the development of NPD-based fluorescent probes for the detection of other enzymes and biomolecules. Additionally, the use of NPD in the development of OLEDs and photodynamic therapy could be further explored. Furthermore, the development of new synthesis methods for NPD could lead to the production of more efficient and cost-effective fluorescent probes.
Synthesis Methods
The synthesis of NPD can be achieved through various methods, including the reaction of 3-nitrobenzoyl chloride with 2-phenylethylamine, followed by the reaction of the resulting product with 2-(2-phenylethyl)phenylhydrazine. Another method involves the reaction of 3-nitrobenzoic acid with 2-phenylethylamine, followed by the reaction of the resulting product with thionyl chloride and then with 2-(2-phenylethyl)phenylhydrazine.
Scientific Research Applications
NPD has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of nitroreductase activity in cells. NPD has also been used as a fluorescent sensor for the detection of thiols and amino acids. Furthermore, NPD has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs) and as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
3-(3-nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-25(27)19-11-6-10-18(15-19)21-23-22(28-24-21)20-12-5-4-9-17(20)14-13-16-7-2-1-3-8-16/h1-12,15H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIUAMVCMMLCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole |
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